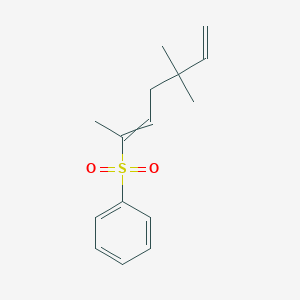
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a benzene ring and a hepta-diene chain with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene typically involves the reaction of 2-sulfonyl dienes with alkenes through cycloaddition reactions. These reactions can be carried out under various conditions, often involving the use of catalysts to enhance the reaction rate and selectivity . The cycloaddition reactions are generally performed at elevated temperatures and may require specific solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzene derivatives, and various cyclic compounds resulting from cycloaddition reactions .
Applications De Recherche Scientifique
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The diene structure allows for participation in cycloaddition reactions, forming new cyclic compounds. These interactions are governed by the compound’s electronic structure and the nature of the reacting partners .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylsulfonyl-1,3-butadiene: Similar in structure but with different reactivity and applications.
3-Phenylsulfanyl-1,3-butadiene: Another related compound with distinct regioselectivity in cycloaddition reactions.
Uniqueness
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene is unique due to its specific combination of a sulfonyl group and a hepta-diene chain, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
646504-90-7 |
|---|---|
Formule moléculaire |
C15H20O2S |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5,5-dimethylhepta-2,6-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-5-15(3,4)12-11-13(2)18(16,17)14-9-7-6-8-10-14/h5-11H,1,12H2,2-4H3 |
Clé InChI |
RXHWOINZRWSGBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C)C=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


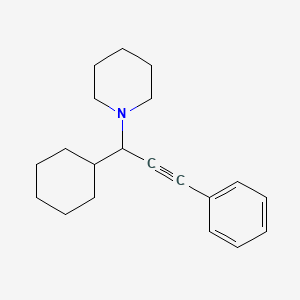

methyl}phosphonate](/img/structure/B12579215.png)

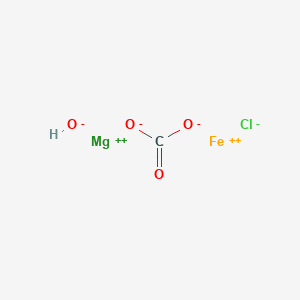
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
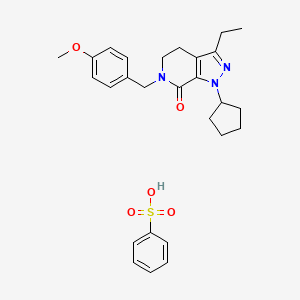

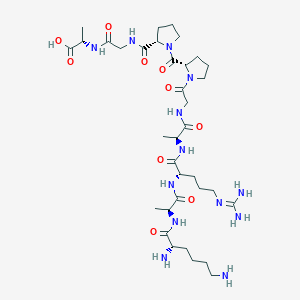
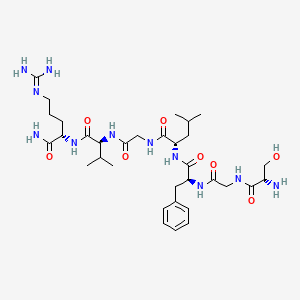
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
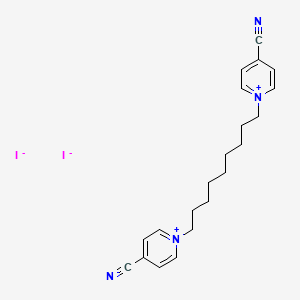
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
